N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine is a chemical compound with the molecular formula C9H13N3 It is known for its unique structure, which includes a pyrimidine ring substituted with a methyl group and an ethenamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
- N,N-Dimethyl-1-piperazineethanamine
Uniqueness
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine is unique due to its specific structure, which includes a pyrimidine ring with a methyl substitution. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
83256-17-1 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine |
InChI |
InChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)4-5-12(2)3/h4-7H,1-3H3/b5-4+ |
InChI Key |
RJQDPWFZFYTWJS-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=NC=N1)/C=C/N(C)C |
Canonical SMILES |
CC1=CC(=NC=N1)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.